molecular formula C12H14O3S B189715 2-(Phenylsulfonyl)cyclohexanone CAS No. 73843-10-4

2-(Phenylsulfonyl)cyclohexanone

Cat. No.: B189715
CAS No.: 73843-10-4
M. Wt: 238.3 g/mol
InChI Key: HGTMWGONPUDGMF-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)cyclohexanone (CAS 73843-10-4) is a high-purity organic compound with the molecular formula C12H14O3S and an average molecular weight of 238.30 g/mol . This compound serves as a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures. The phenylsulfonyl group is a recognized functional group in medicinal chemistry and chemical synthesis, known for its ability to undergo reactions with nucleophiles and participate in cyclization processes . Its structural features make it a versatile intermediate for developing novel compounds, including those with potential biological activity. Research into analogous cyclohexanone derivatives has demonstrated their utility as key intermediates in the synthesis of apoptotic inducers and as efficient corrosion inhibitors for mild steel in acidic media, highlighting the broad applicability of this chemical class in materials science and pharmaceutical research . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

73843-10-4

Molecular Formula

C12H14O3S

Molecular Weight

238.3 g/mol

IUPAC Name

2-(benzenesulfonyl)cyclohexan-1-one

InChI

InChI=1S/C12H14O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2

InChI Key

HGTMWGONPUDGMF-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Iodine-Mediated Coupling

A one-pot method employs cyclohexanone, sodium benzenesulfinate, and molecular iodine in methanol under mild conditions. Triethylamine (Et₃N) acts as a base, facilitating the nucleophilic addition of the sulfinate to the ketone. Key parameters include:

  • Reagents : Cyclohexanone (1 mmol), sodium benzenesulfinate (1.2 mmol), iodine (1 mmol), Et₃N (1.2 mmol).

  • Conditions : Room temperature, 6 hours, methanol solvent.

  • Yield : 93% (isolated via column chromatography).

This method avoids metal catalysts and harsh conditions, making it environmentally benign. The reaction proceeds via in situ generation of a sulfonyl radical, which couples with the enolate form of cyclohexanone.

BF₃·OEt₂-Promoted Oxysulfonylation

Boron trifluoride etherate (BF₃·OEt₂) catalyzes the reaction between alkynes and sodium sulfinates to form β-keto sulfones. While optimized for alkynes, adaptations for cyclohexanone derivatives involve:

  • Reagents : Cyclohexanone, sodium benzenesulfinate (2 equiv), BF₃·OEt₂ (1.5 equiv).

  • Conditions : Dichloromethane (DCM), 60°C, 12 hours.

  • Yield : 67%.
    This method highlights the versatility of BF₃ in activating sulfinate nucleophiles, though yields are moderate compared to iodine-mediated routes.

Multi-Step Synthesis via Selenosulfonation-Oxidation

A scalable four-step procedure starts with benzenethiol and cyclohexanone (Figure 1):

  • Selenosulfonation : Cyclohexanone reacts with benzenethiol and selenium dioxide (SeO₂) to form a selenosulfonate intermediate.

  • Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the selenosulfonate to the sulfone.

  • Purification : Crystallization eliminates the need for chromatography.

Key Advantages :

  • No chromatographic purification required.

  • High scalability (demonstrated at >100 g scale).

  • Overall Yield : 62–67%.

Acid-Catalyzed Condensation Followed by Sulfonylation

Cyclohexanone Self-Condensation

Cyclohexanone undergoes acid-catalyzed dimerization to form 2-(cyclohex-1'-enyl)cyclohexanone, which is subsequently sulfonylated:

  • Catalyst : Sulfuric acid-treated Al(OH)₃ (0.6 M H₂SO₄, calcined at 450°C).

  • Conditions : 140°C, nitrogen atmosphere, 6 hours.

  • Intermediate Yield : 70–75%.

Sulfonation of the Dimer

The enol ether intermediate reacts with phenylsulfonyl chloride (PhSO₂Cl) in the presence of a base (e.g., NaHCO₃):

  • Reagents : Dimer (1 mmol), PhSO₂Cl (1.2 mmol), DCM solvent.

  • Yield : 68% after recrystallization.

α-Chloro Oxime Sulfenylation

A solvent-catalyzed approach utilizes α-chloro oximes and sodium thiophenolate in deep eutectic solvents (DESs):

  • Oxime Formation : Cyclohexanone is converted to α-chloro oxime using N-chlorosuccinimide (NCS).

  • Sulfenylation : Sodium benzenesulfinate reacts with the oxime in a lactic acid–choline chloride DES.

  • Conditions : Ultrasonication, 25°C, 1 hour.

  • Yield : 49–54%.

This method emphasizes green chemistry principles but requires specialized solvents.

Oxidation of β-Keto Sulfides

β-Keto sulfides, derived from cyclohexanone and thiophenol, are oxidized to sulfones using mCPBA (meta-chloroperbenzoic acid):

  • Reagents : β-Keto sulfide (1 mmol), mCPBA (2.2 mmol), DCM.

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 85–90%.

Comparative Analysis of Methods

Method Yield Conditions Scalability Green Metrics
Iodine-mediated coupling93%Mild, room tempHighSolvent: MeOH, no metals
BF₃·OEt₂ promotion67%60°C, 12 hModerateRequires BF₃
Selenosulfonation62–67%Multi-stepHighNo chromatography
Acid-catalyzed dimerization68%140°C, 6 hModerateHigh energy input
α-Chloro oxime route49–54%UltrasonicationLowDESs, specialized setup
β-Keto sulfide oxidation85–90%Oxidizing conditionsHighRequires mCPBA

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